molecular formula C21H26FN3O5 B1149649 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-d CAS No. 133762-22-8

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-d

Cat. No.: B1149649
CAS No.: 133762-22-8
M. Wt: 419.4466432
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The presence of fluorine at the C-6 position and the cyclopropyl group at the N-1 position enhances its antibacterial properties by improving cell membrane penetration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Fluorine Atom: Fluorination at the C-6 position is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropyl Group Addition: The cyclopropyl group is introduced at the N-1 position through alkylation reactions using cyclopropylamine.

    Morpholine Derivative Addition: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and formaldehyde in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 4-position, converting it to a hydroxyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

  • Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
  • Studied for its unique reactivity patterns in organic synthesis.

Biology:

  • Investigated for its antibacterial properties, particularly against resistant bacterial strains.
  • Explored for potential antiviral and antifungal activities.

Medicine:

  • Utilized in the development of new antibiotics.
  • Studied for its pharmacokinetics and pharmacodynamics in clinical settings.

Industry:

  • Applied in the production of antibacterial coatings and materials.
  • Used in the synthesis of agrochemicals and veterinary medicines.

Mechanism of Action

The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents at the N-1 and C-7 positions.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.

    Moxifloxacin: Contains a methoxy group at the C-8 position, providing a broader spectrum of activity.

Uniqueness:

  • The presence of the morpholine ring at the C-7 position in 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-dihydro-4-oxo- enhances its solubility and pharmacokinetic properties.
  • The cyclopropyl group at the N-1 position provides increased stability and resistance to bacterial efflux mechanisms.

This compound’s unique structural features and potent antibacterial activity make it a valuable candidate for further research and development in the field of medicinal chemistry.

Properties

CAS No.

133762-22-8

Molecular Formula

C21H26FN3O5

Molecular Weight

419.4466432

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.